furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer is a synthetic polymer known for its unique chemical structure and properties. This compound is used in various industrial and scientific applications due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer typically involves the polymerization of maleic anhydride with polyoxyethylene (2-methyl-2-propenyl) methyl diether. The reaction conditions often include the use of radical initiators and controlled temperature settings to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer undergoes various chemical reactions, including:
Oxidation: This reaction can alter the polymer’s properties, making it more hydrophilic or enhancing its adhesive qualities.
Reduction: Reduction reactions can modify the polymer’s molecular structure, affecting its solubility and mechanical properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and compatibility with other materials.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more hydrophilic derivatives, while substitution reactions can yield polymers with enhanced reactivity or compatibility with other materials.
Scientific Research Applications
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism by which polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer exerts its effects involves its interaction with molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, enhancing its effectiveness in applications such as drug delivery and material science.
Comparison with Similar Compounds
Similar Compounds
- Polyethylene glycol (PEG)
- Polyvinyl alcohol (PVA)
- Polyacrylic acid (PAA)
Uniqueness
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer stands out due to its unique combination of properties, such as its ability to undergo various chemical reactions and its versatility in different applications. Compared to similar compounds, it offers enhanced reactivity and compatibility, making it a valuable material in both scientific research and industrial applications.
Properties
IUPAC Name |
furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2.C4H2O3/c1-7(2)6-9-5-4-8-3;5-3-1-2-4(6)7-3/h1,4-6H2,2-3H3;1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLSGMXLRMOTJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCOC.C1=CC(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153499 |
Source
|
Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122107-16-8 |
Source
|
Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.